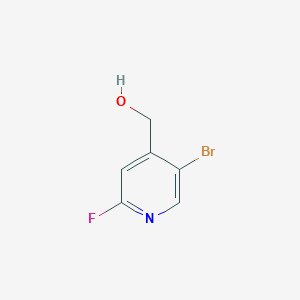

(5-Bromo-2-fluoropyridin-4-yl)methanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(5-bromo-2-fluoropyridin-4-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFNO/c7-5-2-9-6(8)1-4(5)3-10/h1-2,10H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNCYYNZVAGEOHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1F)Br)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Bromo 2 Fluoropyridin 4 Yl Methanol

Established Synthetic Pathways and Precursors

The primary established route to (5-Bromo-2-fluoropyridin-4-yl)methanol commences with the commercially available precursor, 2-amino-4-picoline. This multi-step synthesis involves the formation of a key intermediate, 5-bromo-2-fluoro-4-picoline, followed by functional group manipulation to yield the target alcohol.

A pivotal development in this pathway is detailed in Chinese patent CN102898358A, which outlines a two-step process to obtain 5-bromo-2-fluoro-4-picoline. The first step involves the bromination of 2-amino-4-picoline. This is followed by a diazotization reaction in the presence of a fluoride (B91410) source to replace the amino group with fluorine, affording the crucial intermediate. With this intermediate in hand, the synthesis proceeds through the oxidation of the methyl group to a carboxylic acid, which is then reduced to the final methanol (B129727) product.

Reaction Conditions and Reagent Optimization for this compound Synthesis

The efficiency of the synthesis is highly dependent on the careful optimization of reaction conditions and the choice of reagents for each step.

Oxidation of 5-bromo-2-fluoro-4-picoline: The conversion of the methyl group on the pyridine (B92270) ring to a carboxylic acid is a critical transformation. A common and effective oxidizing agent for this purpose is potassium permanganate (B83412) (KMnO4), as demonstrated in the synthesis of a structurally similar compound, 5-bromine-2-picolinic acid (CN104987308A). The reaction is typically carried out in an aqueous medium at elevated temperatures. The optimization of this step involves controlling the stoichiometry of the oxidizing agent, the reaction temperature, and the reaction time to maximize the yield of 5-bromo-2-fluoropyridine-4-carboxylic acid while minimizing side reactions.

Reduction of 5-bromo-2-fluoropyridine-4-carboxylic acid or its corresponding aldehyde: The final step is the reduction of the carbonyl group. This can be achieved through two main approaches:

Reduction of the carboxylic acid: Powerful reducing agents are required for the direct reduction of a carboxylic acid to an alcohol. Borane (B79455) (BH3), often used as a complex with tetrahydrofuran (B95107) (THF) or dimethyl sulfide (B99878) (DMS), is a highly effective reagent for this transformation. Lithium aluminium hydride (LiAlH4) is another potent option, though it is less selective. harvard.edu

The table below summarizes the key transformations and the reagents involved.

| Step | Transformation | Reagents and Conditions |

| 1 | Bromination | 2-amino-4-picoline, Brominating agent (e.g., NBS) |

| 2 | Fluorination (Diazotization) | 5-bromo-2-amino-4-picoline, NaNO2, HF |

| 3 | Oxidation | 5-bromo-2-fluoro-4-picoline, KMnO4, H2O, heat |

| 4a | Reduction (from Carboxylic Acid) | 5-bromo-2-fluoropyridine-4-carboxylic acid, BH3·THF or LiAlH4 |

| 4b | Reduction (from Aldehyde) | 5-bromo-2-fluoropyridine-4-carbaldehyde, NaBH4 |

Application of Protecting Group Strategies in Multi-Step Synthesis

In the synthesis of functionalized pyridines, the nitrogen atom can sometimes interfere with reactions targeting other parts of the molecule. While a direct protecting group strategy for the synthesis of this compound is not explicitly detailed in the primary literature, the use of a borane protecting group for the pyridine nitrogen is a well-established strategy in similar chemical systems.

Exploration of Novel and High-Efficiency Synthetic Routes

Beyond the established pathways, research is ongoing to develop more efficient and streamlined synthetic routes to this compound. One promising area of exploration is the use of organometallic chemistry. For instance, a Grignard reaction involving a suitably protected 5-bromo-2-fluoropyridine-4-carbaldehyde could potentially offer a more direct route to the target molecule.

Principles of Sustainable Chemistry and Process Intensification in Preparation

The principles of sustainable or "green" chemistry are increasingly being applied to the synthesis of specialty chemicals. nih.gov For the preparation of this compound, this involves considering the environmental impact of the reagents, solvents, and energy consumption throughout the synthetic sequence.

Key areas for implementing sustainable practices include:

Catalytic Methods: Replacing stoichiometric reagents with catalytic alternatives can significantly reduce waste. For example, developing catalytic oxidation and reduction steps would be a major advancement. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core principle of green chemistry.

Safer Solvents: Minimizing the use of hazardous organic solvents and exploring the use of greener alternatives, such as water or bio-based solvents, is crucial. One-pot, three-component reactions in water have been shown to be effective for the synthesis of other functionalized pyridines. researchgate.net

Process intensification , which aims to make chemical processes smaller, safer, and more efficient, is another important consideration. Flow chemistry , where reactions are carried out in continuous-flow reactors rather than in traditional batch-wise fashion, offers significant advantages. sci-hub.seeuropa.euresearchgate.net For the synthesis of this compound, a flow-based approach could lead to:

Improved Safety: Better control over reaction parameters, especially for highly exothermic steps like oxidation.

Enhanced Efficiency: Increased reaction rates and higher throughput.

Simplified Workup: In-line purification techniques can be integrated into the flow system.

The development of a continuous-flow process for the synthesis of this important building block represents a significant step towards a more sustainable and efficient manufacturing process.

Reactivity Profiles and Mechanistic Investigations of 5 Bromo 2 Fluoropyridin 4 Yl Methanol

Transformations Involving the Primary Alcohol Functionality

The primary alcohol group (-CH₂OH) on the pyridine (B92270) ring is a versatile handle for a variety of chemical modifications, including derivatization, oxidation, and reduction.

The hydroxyl group of (5-Bromo-2-fluoropyridin-4-yl)methanol can readily undergo common derivatization reactions to form ethers, esters, and amides. While specific literature on this exact compound is limited, the reactivity can be inferred from standard transformations of primary alcohols on heterocyclic systems.

Etherification: The formation of ethers from this compound can be achieved under standard Williamson ether synthesis conditions. This typically involves the deprotonation of the alcohol with a suitable base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide can then react with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the desired ether.

Esterification: Ester derivatives can be synthesized through reaction with acyl chlorides or carboxylic anhydrides in the presence of a base like triethylamine (B128534) or pyridine. Alternatively, Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, can be employed, although the conditions might need to be optimized to avoid side reactions on the sensitive pyridine ring.

Amidation: While direct amidation of the alcohol is not a standard transformation, the alcohol can be first converted to a better leaving group, such as a tosylate or mesylate. Subsequent nucleophilic substitution with an amine would then yield the corresponding aminomethylpyridine derivative. A more common route to amides would involve oxidation of the alcohol to the carboxylic acid, followed by standard amide coupling reactions.

Table 1: Potential Derivatization Reactions of this compound

| Reaction Type | Reagents and Conditions | Product Type |

| Etherification | 1. NaH, THF; 2. R-X (e.g., CH₃I) | (5-Bromo-2-fluoropyridin-4-yl)methyl ether |

| Esterification | RCOCl, Et₃N, CH₂Cl₂ | (5-Bromo-2-fluoropyridin-4-yl)methyl ester |

| Amidation (via tosylate) | 1. TsCl, Pyridine; 2. R₂NH | 4-(Aminomethyl)-5-bromo-2-fluoropyridine |

This table is based on general reactivity principles of primary alcohols and may not represent experimentally verified conditions for this specific compound.

The primary alcohol functionality can be selectively oxidized to either the corresponding aldehyde or carboxylic acid using a variety of modern oxidation reagents. The choice of oxidant is crucial to prevent over-oxidation or reaction with the pyridine ring.

Selective Oxidation:

To Aldehyde: Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an inert solvent like dichloromethane (B109758) are commonly used for the selective oxidation of primary alcohols to aldehydes. These conditions are generally compatible with the halogenated pyridine ring.

To Carboxylic Acid: Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) can oxidize the primary alcohol to the corresponding carboxylic acid. However, the harshness of these reagents might lead to degradation of the pyridine ring. Milder, more selective methods, such as a two-step procedure involving an initial oxidation to the aldehyde followed by further oxidation with sodium chlorite (B76162) (NaClO₂), are often preferred.

Reduction: The primary alcohol functionality is already in a reduced state. Further reduction would typically involve hydrogenation of the pyridine ring, which would require harsh conditions and is generally not a common transformation for this type of substrate unless specific dearomatization is desired.

Table 2: Potential Selective Oxidation Reactions

| Target Product | Reagent(s) | Typical Conditions |

| 5-Bromo-2-fluoropyridine-4-carbaldehyde | PCC or DMP | CH₂Cl₂, Room Temperature |

| 5-Bromo-2-fluoronicotinic acid | 1. PCC/DMP; 2. NaClO₂, NaH₂PO₄, t-BuOH/H₂O | Stepwise oxidation |

This table is based on general reactivity principles and may not represent experimentally verified conditions for this specific compound.

Reactivity of the Pyridine Ring System

The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom. This, combined with the presence of the fluoro and bromo substituents, dictates its reactivity towards nucleophilic and electrophilic reagents.

The fluorine atom at the C2 position is activated towards nucleophilic aromatic substitution (SNA) due to the electron-withdrawing nature of the pyridine nitrogen and the bromo substituent. Fluorine is an excellent leaving group in SNA reactions on electron-deficient aromatic rings. google.comnih.gov A variety of nucleophiles can displace the fluoride (B91410) ion, providing a versatile method for the synthesis of 2-substituted pyridine derivatives.

Common nucleophiles for this transformation include alkoxides, thiolates, and amines. For instance, reaction with sodium methoxide (B1231860) in methanol (B129727) would yield the corresponding 2-methoxypyridine (B126380) derivative. Similarly, reaction with a primary or secondary amine, often in the presence of a base, would lead to the formation of a 2-aminopyridine (B139424) derivative. The reaction proceeds through a Meisenheimer-like intermediate, which is stabilized by the electron-withdrawing groups on the ring. google.com

Pyridine itself is generally unreactive towards electrophilic aromatic substitution due to the deactivating effect of the nitrogen atom, which can also be protonated or coordinate to Lewis acids under typical reaction conditions, further deactivating the ring. The presence of the electron-withdrawing fluorine and bromine atoms further diminishes the ring's nucleophilicity.

Therefore, direct electrophilic aromatic substitution on the pyridine ring of this compound is expected to be challenging. If such a reaction were to occur, the directing effects of the existing substituents would need to be considered. The hydroxymethyl group is a weak ortho-, para-director, while the halogens are deactivating ortho-, para-directors. The pyridine nitrogen directs meta to itself. The outcome of any potential electrophilic substitution would be a complex interplay of these electronic and steric factors. Friedel-Crafts reactions are generally not successful on pyridine rings.

Cross-Coupling Reactions at the Bromo Position

The bromine atom at the C5 position is a prime site for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of substituents onto the pyridine core.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-pyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. This is a highly versatile method for forming aryl-aryl or aryl-vinyl bonds. For example, reacting this compound with an arylboronic acid would yield a 5-aryl-2-fluoropyridin-4-yl)methanol derivative.

Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon triple bond by coupling the bromo-pyridine with a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling the bromo-pyridine with a primary or secondary amine. It is a powerful method for the synthesis of arylamines.

Other Cross-Coupling Reactions: Other palladium-catalyzed cross-coupling reactions such as the Heck, Stille, and Negishi reactions are also, in principle, applicable at the bromo position, allowing for the introduction of alkenyl, organostannane, and organozinc moieties, respectively.

Table 3: Potential Cross-Coupling Reactions at the Bromo Position

| Reaction Name | Coupling Partner | Catalyst/Reagents | Product Type |

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, Na₂CO₃ | 5-Aryl-2-fluoropyridin-4-yl)methanol |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Et₃N | 5-Alkynyl-2-fluoropyridin-4-yl)methanol |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃, BINAP, NaOtBu | 5-(Amino)-2-fluoropyridin-4-yl)methanol |

This table illustrates potential applications of common cross-coupling reactions and the listed conditions are exemplary.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of C-C bonds by reacting an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. libretexts.org For substrates like this compound, the bromine atom at the C-5 position is the reactive site for this transformation. The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, a base, and a suitable solvent system. nih.gov

Detailed research on structurally similar 5-bromo-2-fluoropyridine (B45044) derivatives demonstrates the feasibility and efficiency of this reaction. nih.gov A variety of aryl- and heteroarylboronic acids can be coupled at the C-5 position, introducing diverse substituents. The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions, such as protodeboronation of the boronic acid. nih.gov For instance, the use of [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl2] has proven effective for coupling bromoindazoles, a related heterocyclic system. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Heterocycles Note: This table presents typical conditions derived from studies on analogous bromo-substituted heterocycles to illustrate the expected reaction parameters for this compound.

| Entry | Aryl Boronic Acid/Ester | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Ref |

| 1 | 5-bromo-2-methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 100 | 92 | nih.gov |

| 2 | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | 84 | nih.gov |

| 3 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | Moderate | nih.gov |

| 4 | Various arylboronic acids | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 90 | Good | researchgate.net |

Stille Coupling and Other Organometallic Catalyzed Reactions

The Stille coupling reaction is another powerful method for C-C bond formation, involving the reaction of an organotin compound (organostannane) with an organic halide, catalyzed by palladium. wikipedia.orgorganic-chemistry.org This reaction is known for its tolerance of a wide variety of functional groups, making it suitable for complex molecule synthesis. libretexts.org Although organotin reagents are toxic, their stability to air and moisture is an advantage. wikipedia.org

For this compound, the Stille reaction would couple an organostannane at the C-5 position. The reaction conditions typically involve a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, often in a non-polar solvent like toluene (B28343) or dioxane. organic-chemistry.orgorgsyn.org The efficiency of the coupling can be influenced by the nature of the "non-transferable" groups on the tin reagent. wikipedia.org While specific examples for the title compound are not detailed in the provided literature, studies on other polyhalogenated pyridines confirm the utility of Stille coupling for selective functionalization. researchgate.net

Table 2: General Conditions for Stille Coupling of Aryl Bromides Note: This table outlines general conditions applicable to the Stille coupling of aryl bromides, including heteroaryl systems like this compound.

| Catalyst | Ligand (if separate) | Stannane Partner | Solvent | Temperature | Ref |

| Pd(PPh₃)₄ | - | R-Sn(Bu)₃ | Toluene | Reflux | libretexts.orgorgsyn.org |

| Pd₂(dba)₃ | PPh₃ | R-Sn(Me)₃ | THF | 50-70 °C | wikipedia.org |

| PdCl₂(PPh₃)₂ | - | R-Sn(Bu)₃ | DMF | 80-100 °C | wikipedia.org |

Alternative Coupling Strategies (e.g., Negishi, Sonogashira, Buchwald-Hartwig)

Beyond Suzuki and Stille couplings, several other palladium-catalyzed reactions offer alternative pathways to functionalize the this compound core.

Negishi Coupling: This reaction couples organic halides with organozinc compounds. orgsyn.org It is particularly powerful for preparing substituted 2,2'-bipyridines from 2-bromopyridines and organozinc pyridyl reagents. organic-chemistry.org The reaction proceeds under mild conditions and shows good tolerance for various functional groups. orgsyn.org The fluoro-substituent on the pyridine ring is typically inert in Negishi couplings. orgsyn.org

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orglibretexts.org It is a highly reliable method for synthesizing arylalkynes. Studies on 2-amino-3-bromopyridines and 6-bromo-3-fluoro-2-pyridinaldoxime show that the bromo position is selectively functionalized with various terminal alkynes, achieving good to excellent yields under mild conditions. scirp.orgsoton.ac.uk

Buchwald-Hartwig Amination: This reaction is a premier method for forming C-N bonds by coupling an amine with an aryl halide. wikipedia.org The reaction has seen extensive development, with various generations of catalysts and ligands enabling the coupling of a wide array of amines and aryl halides. wikipedia.orglibretexts.org Research on the chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine (B1227324) demonstrates that under specific palladium-catalyzed conditions (e.g., Pd₂(dba)₃ with a Xantphos ligand), the amination occurs exclusively at the C-Br bond. researchgate.net This high selectivity is crucial for the controlled synthesis of amino-substituted pyridines.

Table 3: Overview of Alternative Coupling Strategies for Bromo-Pyridines

| Reaction | Coupling Partner | Catalyst System (Typical) | Key Features | Ref |

| Negishi | Organozinc (R-ZnX) | Pd(PPh₃)₄ | Mild conditions, good functional group tolerance. | orgsyn.orgorganic-chemistry.org |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd catalyst, Cu(I) co-catalyst | Efficient synthesis of arylalkynes; mild conditions. | organic-chemistry.orgscirp.orgsoton.ac.uk |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃ / Xantphos or other bulky phosphine ligands | Premier method for C-N bond formation; high selectivity. | researchgate.netwikipedia.org |

Investigations into Reaction Mechanisms and Kinetic Profiles

The mechanisms of palladium-catalyzed cross-coupling reactions are generally understood to proceed through a common catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgwikipedia.org

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (e.g., this compound) to a palladium(0) complex. This is often the rate-determining step. libretexts.org The reactivity of the halide typically follows the order I > Br > Cl. libretexts.org This step forms a square planar palladium(II) intermediate. researchgate.net Kinetic studies have shown that for aryl bromides, this step often involves a 12-electron monoligated palladium complex (PdL). researchgate.net

Transmetalation: In this step, the organic group from the organometallic reagent (e.g., boronic acid in Suzuki, organostannane in Stille, or organozinc in Negishi) is transferred to the palladium(II) complex, displacing the halide. libretexts.orgwikipedia.org For the Suzuki-Miyaura reaction, this step is complex and often requires activation of the organoboron species by a base. organic-chemistry.org Mechanistic studies have identified pre-transmetalation intermediates containing Pd-O-B linkages. nih.govresearchgate.net The exact pathway can depend on reaction conditions and the nature of the boronic ester. nih.gov

Reductive Elimination: This final step involves the formation of the new C-C or C-N bond and the regeneration of the palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org The two organic groups on the palladium(II) complex couple and are eliminated from the metal center. researchgate.net

Kinetic investigations help to elucidate the finer details of these steps. For example, in the Buchwald-Hartwig amination, reductive elimination can occur from either a three- or four-coordinate palladium complex, with the three-coordinate species reacting faster. wikipedia.org In the Suzuki reaction, the base plays a crucial role not only in activating the boronic acid but also in converting the initial oxidative addition product into a more reactive palladium hydroxido complex prior to transmetalation. nih.govresearchgate.net Computational studies, particularly using Density Functional Theory (DFT), have become invaluable for identifying transient intermediates and transition states that are difficult to observe experimentally, providing deeper insight into the reaction pathways. researchgate.netresearchgate.net

Derivatization Strategies and Applications of 5 Bromo 2 Fluoropyridin 4 Yl Methanol in Complex Molecular Synthesis

Construction of Substituted Biaryl Compounds Utilizing the (5-Bromo-2-fluoropyridin-4-yl)methanol Scaffold

The presence of a bromine atom on the pyridine (B92270) ring of this compound makes it an excellent substrate for transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, enabling the construction of biaryl and hetero-biaryl structures which are prevalent in pharmaceuticals and functional materials.

In this strategy, the bromine at the C-5 position of the pyridine ring is coupled with a variety of aryl or heteroaryl boronic acids (or their corresponding esters) in the presence of a palladium catalyst and a base. The hydroxymethyl group at the C-4 position typically does not interfere with the coupling reaction, although it is often protected with a silyl (B83357) ether, such as a tert-butyldimethylsilyl (TBDMS) group, to prevent potential side reactions and improve solubility in organic solvents. This protection can be achieved by reacting the alcohol with a silyl chloride (e.g., TBDMSCl) in the presence of a base like imidazole.

This approach is particularly valuable in medicinal chemistry, where the biaryl motif is a recognized privileged structure. For instance, this compound is a key intermediate in the synthesis of potent enzyme inhibitors, where the Suzuki coupling step is critical for installing the second aryl ring system required for biological activity.

Table 1: Representative Suzuki-Miyaura Coupling Reaction

| Feature | Description |

| Starting Material | This compound (often protected) |

| Coupling Partner | Arylboronic Acid or Ester (e.g., Phenylboronic acid) |

| Catalyst | Palladium complex (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) |

| Base | Inorganic base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) |

| Solvent | Aprotic solvent mixture (e.g., 1,4-Dioxane/Water, Toluene) |

| Product | Substituted (2-fluoro-5-arylpyridin-4-yl)methanol |

Synthesis of Functionalized Pyridine Analogues and Heterocyclic Systems

The hydroxymethyl group and the halogen substituents of this compound offer multiple avenues for further functionalization, allowing for the synthesis of a wide range of pyridine analogues.

The hydroxymethyl group at the C-4 position can be converted into a nitrile group to yield isonicotinonitrile derivatives. This transformation typically involves a multi-step sequence. A common and effective method is the two-step process involving:

Oxidation: The primary alcohol is first oxidized to the corresponding aldehyde, 5-bromo-2-fluoropyridine-4-carboxaldehyde. This can be achieved using a variety of mild oxidizing agents, such as manganese dioxide (MnO₂) or Dess-Martin periodinane (DMP), to avoid over-oxidation to the carboxylic acid.

Conversion to Nitrile: The resulting aldehyde is then converted into the nitrile. A standard method is to first form an aldoxime by reacting the aldehyde with hydroxylamine (B1172632) (NH₂OH). Subsequent dehydration of the aldoxime using reagents like acetic anhydride, thionyl chloride, or phosphorus pentoxide yields the desired isonicotinonitrile.

This transformation provides access to a class of compounds with unique electronic properties and the ability to act as ligands in coordination chemistry or as precursors for other nitrogen-containing heterocycles.

As mentioned above, the oxidation of the hydroxymethyl group is a key step in producing halogenated pyridine carboxaldehydes. The resulting 5-bromo-2-fluoroisonicotinaldehyde (B6359309) is a valuable intermediate itself, as the aldehyde functionality can participate in various reactions such as reductive aminations, Wittig reactions, and condensations.

Alternatively, the hydroxymethyl group can be converted into a chloromethyl group, creating a reactive electrophilic site. This is typically accomplished by treatment with thionyl chloride (SOCl₂), often in the presence of a base like pyridine to neutralize the HCl byproduct. The resulting (5-bromo-4-(chloromethyl)-2-fluoropyridine) is a potent alkylating agent, useful for introducing the fluoropyridinylmethyl moiety onto nucleophiles such as amines, phenols, and thiols, thereby expanding the molecular diversity accessible from the parent alcohol.

While less commonly documented for this specific molecule, the functional handles on the this compound scaffold present theoretical pathways for the construction of polycyclic and fused ring systems. For example, after converting the hydroxymethyl group to a suitable functional group, intramolecular cyclization reactions could be envisioned. Strategies could involve:

Heck Reaction: An intramolecular Heck reaction could be employed if a tethered alkene is introduced, potentially via etherification or esterification at the C-4 methyl position, to form a new ring fused to the pyridine core.

Condensation Reactions: The pyridine nitrogen and the C-3 position can participate in annulation reactions with appropriate bifunctional reagents to build fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines. nih.gov

Larock Indole Synthesis: Following a Suzuki coupling at the C-5 position with an ortho-alkynyl aniline, a subsequent palladium-catalyzed cyclization could lead to the formation of complex indole-pyridine fused systems.

These advanced strategies highlight the potential of this building block in creating complex, rigid scaffolds for various chemical applications.

Role as a Key Intermediate in Medicinal Chemistry Research

The structural motifs accessible from this compound are of significant interest in drug discovery. The substituted fluoropyridine core is a feature in numerous biologically active compounds.

A critical application of this compound is its use as a key starting material in the synthesis of inhibitors for Indoleamine 2,3-dioxygenase (IDO1). The IDO1 enzyme is a crucial therapeutic target in immuno-oncology, as its inhibition can restore T-cell-mediated anti-tumor immunity.

In patented synthetic routes, this compound serves as "Intermediate A". The synthesis of potent biaryl IDO1 inhibitors proceeds via the following key steps:

Protection: The hydroxymethyl group is protected, for example, as a tert-butyldimethylsilyl (TBDMS) ether.

Suzuki Coupling: The protected intermediate undergoes a Suzuki-Miyaura cross-coupling reaction with a substituted arylboronic acid derivative to construct the essential biaryl scaffold.

Deprotection and Functionalization: The protecting group is removed, and the regenerated hydroxymethyl group is further elaborated or oxidized to an aldehyde, which is then used to connect the final portion of the inhibitor molecule.

This specific application underscores the compound's value, providing an efficient pathway to complex molecules with significant therapeutic potential.

Design and Synthesis of Novel Bioactive Scaffolds

The strategic placement of reactive sites on the pyridine ring of this compound makes it an ideal starting material for the synthesis of novel bioactive scaffolds. A prominent example of its application is in the development of indoleamine 2,3-dioxygenase (IDO) inhibitors, which are of significant interest in the field of oncology and immunology.

One documented derivatization strategy involves the protection of the primary alcohol to prevent unwanted side reactions during subsequent synthetic steps. For instance, the hydroxyl group can be converted to a silyl ether, such as a tert-butyldimethylsilyl (TBDMS) ether, by reacting this compound with tert-butyldimethylsilyl chloride in the presence of a base like imidazole. Current time information in Pasuruan, ID.google.comgoogle.com This protecting group is stable under a variety of reaction conditions but can be readily removed when needed.

The protected derivative, 4-(((tert-butyldimethylsilyl)oxy)methyl)-5-bromo-2-fluoropyridine, serves as a key intermediate in palladium-catalyzed cross-coupling reactions. The bromine atom at the 5-position of the pyridine ring is susceptible to reactions such as the Suzuki coupling. This allows for the introduction of a wide array of aryl or heteroaryl groups, leading to the formation of complex biaryl structures that are often the core of bioactive molecules. Current time information in Pasuruan, ID.google.comgoogle.com This approach has been successfully employed in the synthesis of substituted biaryl compounds that function as potent IDO inhibitors, which are under investigation for their therapeutic potential in treating various diseases, including cancer. Current time information in Pasuruan, ID.google.comgoogle.com

The synthesis of these inhibitors highlights the utility of this compound as a scaffold for generating molecular diversity. The subsequent deprotection of the silyl ether reveals the primary alcohol, which can then be further functionalized or may play a crucial role in the biological activity of the final compound.

Below is an interactive data table summarizing the key intermediates in the synthesis of a bioactive scaffold starting from this compound.

| Compound Name | Molecular Formula | Role in Synthesis | Key Reaction | Reference |

| This compound | C₆H₅BrFNO | Starting Material | - | Current time information in Pasuruan, ID., google.com, google.com |

| 4-(((tert-butyldimethylsilyl)oxy)methyl)-5-bromo-2-fluoropyridine | C₁₂H₁₉BrFNOSi | Protected Intermediate | Protection of the primary alcohol | Current time information in Pasuruan, ID., google.com, google.com |

| Substituted Biaryl Compound | Varies | Core of Bioactive Scaffold | Suzuki Coupling | Current time information in Pasuruan, ID., google.com, google.com |

Contributions to Agrochemical Research and Development

While direct applications of this compound in commercialized agrochemicals are not extensively documented in publicly available literature, its structural motifs are highly relevant to agrochemical research and development. The pyridine ring is a common feature in a wide range of pesticides, including fungicides, herbicides, and insecticides. researchgate.netpostapplescientific.com The presence of halogen substituents, such as bromine and fluorine, is also a well-established strategy for enhancing the efficacy and modulating the physicochemical properties of agrochemicals. researchgate.net

The derivatization potential of this compound makes it an attractive building block for the synthesis of novel agrochemical candidates. The reactivity of the bromine atom in cross-coupling reactions allows for the combination of the bromo-fluoropyridinylmethyl moiety with other fragments known to possess agrochemical activity. This modular approach is a cornerstone of modern agrochemical discovery.

For example, the synthesis of phenoxypyridine derivatives has been a fruitful area of herbicide and fungicide research. nih.gov The core structure of this compound could potentially be elaborated through etherification or coupling reactions to generate libraries of compounds for screening against various agricultural pests and diseases.

Furthermore, the introduction of a trifluoromethyl group, a common toxophore in agrochemicals, is another synthetic avenue. nih.gov While the starting material contains a fluorine atom, further chemical modifications could be envisioned to introduce a trifluoromethyl group, thereby accessing a different chemical space with a higher probability of agrochemical activity.

The table below outlines the key structural features of this compound and their relevance in the context of agrochemical design.

| Structural Feature | Potential Role in Agrochemicals | Example of Related Agrochemical Class | Reference |

| Pyridine Ring | Core scaffold, influences systemic properties | Pyridine carboxylate herbicides, Pyridinone fungicides | researchgate.net, epo.org |

| Bromine Atom | Site for cross-coupling to build complexity | - | |

| Fluorine Atom | Modulates electronic properties, metabolic stability, and bioavailability | Fluorinated pyridine herbicides and insecticides | nih.gov |

| Methanol (B129727) Group | Point for further functionalization (e.g., ether or ester formation) | - |

Spectroscopic and Advanced Analytical Characterization of 5 Bromo 2 Fluoropyridin 4 Yl Methanol and Its Synthetic Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity of atoms and the three-dimensional structure of molecules. For a molecule like (5-Bromo-2-fluoropyridin-4-yl)methanol, a multi-nuclear NMR approach is essential for unambiguous structural assignment.

Proton (¹H) and Carbon-13 (¹³C) NMR are the most common NMR techniques used for the characterization of organic molecules.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the pyridine (B92270) ring will appear as singlets or doublets, with their chemical shifts influenced by the electron-withdrawing effects of the bromine and fluorine atoms. The methylene (B1212753) protons of the hydroxymethyl group will also give a characteristic signal, likely a singlet or a doublet if coupled to the hydroxyl proton, which itself may appear as a broad singlet.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the carbon atoms in the pyridine ring will be significantly affected by the attached halogens, with the carbon atom bonded to fluorine showing a characteristic large coupling constant (¹JC-F). The carbon of the methylene group will appear in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H3 | ~7.5 - 7.8 | - |

| H6 | ~8.2 - 8.5 | - |

| -CH₂OH | ~4.5 - 4.8 | ~60 - 65 |

| -CH₂OH | ~5.0 - 5.5 (broad s) | - |

| C2 | - | ~160 - 165 (d, ¹JC-F ≈ 240-260 Hz) |

| C3 | - | ~115 - 120 (d, ²JC-F ≈ 20-30 Hz) |

| C4 | - | ~145 - 150 (d, ³JC-F ≈ 5-10 Hz) |

| C5 | - | ~110 - 115 (d, ⁴JC-F ≈ 1-5 Hz) |

Note: The chemical shifts are predicted values and may vary based on the solvent and experimental conditions. 'd' denotes a doublet due to C-F coupling.

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a crucial tool for the characterization of this compound. The ¹⁹F nucleus is 100% abundant and has a high gyromagnetic ratio, making this technique highly sensitive. The ¹⁹F NMR spectrum will show a single resonance for the fluorine atom on the pyridine ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, coupling between the fluorine and adjacent protons (³JF-H) or carbons (nJF-C) can be observed, providing valuable structural information.

Two-dimensional (2D) NMR techniques are instrumental in assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule. For synthetic products of this compound with more complex spin systems, COSY can be used to trace the connectivity of protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It is invaluable for assigning the signals in the ¹³C NMR spectrum based on the assignments of the attached protons from the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (²JC-H and ³JC-H). HMBC is critical for piecing together the carbon framework and for connecting different fragments of the molecule, such as the hydroxymethyl group to the pyridine ring.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a vital tool for confirming the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound, typically to four or five decimal places. This level of accuracy allows for the unambiguous determination of the elemental composition of the molecule. For this compound (C₆H₅BrFNO), HRMS would be used to confirm its molecular formula by matching the experimentally measured mass to the calculated exact mass. The presence of bromine would be evident from the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio.

Table 2: Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass |

|---|---|

| [M+H]⁺ (for ⁷⁹Br) | 205.9611 |

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion of a specific mass-to-charge ratio and then inducing its fragmentation to produce product ions. The analysis of these fragment ions provides valuable information about the structure of the precursor ion.

For this compound, MS/MS analysis would likely involve the fragmentation of the protonated molecular ion [M+H]⁺. The expected fragmentation pathways could include the loss of water (H₂O) from the hydroxymethyl group, the loss of the hydroxymethyl group itself (-CH₂OH), and cleavage of the pyridine ring. The resulting fragmentation pattern serves as a molecular fingerprint that can be used to confirm the identity of the compound and to distinguish it from its isomers.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the elucidation of molecular structures by identifying the functional groups present in a molecule. The vibrational modes of a molecule are specific to its constituent atoms and the bonds connecting them.

For this compound, the IR and Raman spectra would be expected to exhibit characteristic bands corresponding to its distinct functional groups. The hydroxyl (-OH) group of the methanol (B129727) substituent would give rise to a broad absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, due to O-H stretching vibrations. The C-O stretching vibration would be observed in the 1000-1300 cm⁻¹ range.

The pyridine ring itself has a series of characteristic vibrations. The C=C and C=N stretching vibrations within the aromatic ring are expected to appear in the 1400-1600 cm⁻¹ region. The C-H stretching vibrations of the pyridine ring would be observed around 3000-3100 cm⁻¹. Furthermore, the presence of the bromo and fluoro substituents will influence the vibrational frequencies of the ring. The C-Br stretching vibration is typically found in the lower frequency region, often between 500 and 600 cm⁻¹, while the C-F stretching vibration gives a strong absorption in the 1000-1400 cm⁻¹ range.

Raman spectroscopy provides complementary information. While the O-H stretching band is typically weak in Raman spectra, the aromatic ring vibrations often produce strong and sharp signals, aiding in the structural confirmation.

A hypothetical data table of expected vibrational frequencies for this compound is presented below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) - IR | Expected Wavenumber (cm⁻¹) - Raman |

| O-H Stretch | 3200-3600 (broad) | Weak |

| C-H Stretch (Aromatic) | 3000-3100 | 3000-3100 |

| C=C, C=N Stretch (Ring) | 1400-1600 | 1400-1600 |

| C-F Stretch | 1000-1400 | Moderate |

| C-O Stretch | 1000-1300 | Moderate |

| C-Br Stretch | 500-600 | Strong |

X-ray Crystallography for Single Crystal Structure Determination and Polymorphism Analysis

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method can provide detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and properties of a compound.

For this compound, a single crystal X-ray diffraction study would unequivocally confirm its molecular structure, including the substitution pattern on the pyridine ring. It would also reveal the conformation of the hydroxymethyl group relative to the ring.

Furthermore, X-ray crystallography is the definitive method for studying polymorphism, which is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, such as melting point, solubility, and stability. An analysis of the crystal packing would reveal any intermolecular hydrogen bonding involving the hydroxyl group, which would be expected to play a significant role in the supramolecular architecture.

As of the latest available data, a specific single crystal structure for this compound has not been reported in publicly accessible databases. However, the crystallographic data for a related compound, phenyl(pyridin-2-yl)methanol, reveals an orthorhombic crystal system, which provides a reference for the types of crystal structures that can be expected for such molecules.

A hypothetical data table illustrating the kind of information obtained from a single crystal X-ray diffraction experiment is provided below.

| Crystallographic Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 7.8 |

| β (°) | 105 |

| Volume (ų) | 780 |

| Z | 4 |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the separation, identification, and quantification of components in a mixture. For the analysis of this compound and its synthetic products, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly valuable.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of a wide range of organic compounds. For the purity assessment of this compound, a reversed-phase HPLC method would be most suitable. In this mode, a nonpolar stationary phase (such as C18-modified silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. The retention time of the compound is a characteristic parameter under specific chromatographic conditions. A UV detector is commonly used for the detection of pyridine derivatives due to their strong absorbance in the UV region. The purity of the sample can be determined by integrating the peak area of the main component and any impurity peaks.

A typical set of HPLC conditions for the analysis of a pyridine derivative is outlined in the table below.

| HPLC Parameter | Typical Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for the analysis of volatile and thermally stable compounds. This compound, being a relatively small molecule, is amenable to GC analysis.

In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a fingerprint of the molecule, providing information about its molecular weight and structure.

This technique is highly sensitive and selective, making it ideal for the identification of trace impurities in a sample of this compound. The fragmentation pattern can also help to confirm the identity of the main compound.

The following table provides an example of typical GC-MS parameters for the analysis of a halogenated organic compound.

| GC-MS Parameter | Typical Condition |

| Column | Capillary column (e.g., DB-5ms) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Gradient from 100 °C to 280 °C |

| Ionization Mode | Electron Impact (EI) |

| Mass Analyzer | Quadrupole |

Future Research Directions and Emerging Synthetic Potential for 5 Bromo 2 Fluoropyridin 4 Yl Methanol

Development of Enantioselective and Diastereoselective Synthetic Routes

The synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science. For (5-Bromo-2-fluoropyridin-4-yl)methanol, the development of enantioselective and diastereoselective synthetic routes is a key area for future research. The presence of the hydroxymethyl group offers a handle for introducing chirality, either through enantioselective reduction of a corresponding aldehyde or ketone precursor or by enzymatic resolution.

Recent advancements in the copper-catalyzed asymmetric alkylation of β-substituted alkenyl pyridines using Grignard reagents, assisted by a Lewis acid, have demonstrated excellent enantioselectivity (up to 93% ee). nih.gov This methodology could be adapted to precursors of this compound to introduce chiral centers. Furthermore, the synthesis of chiral pyridine-aminophosphine ligands for asymmetric hydrogenation presents another promising avenue. rsc.org These ligands have been successful in the asymmetric hydrogenation of challenging substrates, and similar strategies could be employed to create chiral derivatives of the title compound. rsc.org

Future work will likely focus on the development of catalytic systems that can control the stereochemistry at the carbinol center or at positions adjacent to the substituents on the pyridine (B92270) ring. This could involve the design of novel chiral ligands for transition metal catalysts or the use of organocatalysis to achieve high levels of stereocontrol.

Implementation of Flow Chemistry and Continuous Manufacturing Processes

The pharmaceutical and fine chemical industries are increasingly adopting flow chemistry and continuous manufacturing to improve efficiency, safety, and scalability. nih.gov The synthesis of pyridine derivatives, which are present in approximately 20% of the top 200 drugs, is a prime candidate for these technologies. vcu.edu

Researchers at Virginia Commonwealth University have developed a continuous flow process for the synthesis of halo-substituted nicotinonitriles, which significantly improved yield from 58% to 92% and reduced the number of steps from five to one. vcu.edu Similarly, a continuous flow microreactor using a packed-bed catalyst has been shown to be highly efficient for the N-oxidation of pyridine derivatives, with yields up to 99% and continuous operation for over 800 hours. organic-chemistry.orgresearchgate.net These examples highlight the potential of flow chemistry to streamline the production of intermediates like this compound and its derivatives.

Future efforts in this area will likely focus on developing integrated, multi-step flow syntheses that start from simple precursors and lead to highly functionalized pyridine products. This will involve the optimization of reaction conditions, the development of robust in-line purification techniques, and the integration of real-time monitoring to ensure process control.

| Technology | Application in Pyridine Synthesis | Potential Benefits for this compound |

| Flow Chemistry | Synthesis of halo-substituted nicotinonitriles, N-oxidation of pyridines. vcu.eduorganic-chemistry.org | Increased yield, reduced reaction time, improved safety, and scalability. |

| Continuous Manufacturing | Streamlined production of pharmaceuticals like Nevirapine. vcu.edu | Cost-effective, large-scale production with fewer steps. |

| Packed-Bed Microreactors | Catalytic N-oxidation with high efficiency and catalyst stability. researchgate.net | Efficient and sustainable synthesis with potential for catalyst recycling. |

Integration into Photoredox and Electrochemistry-Mediated Transformations

Photoredox catalysis and electrochemistry offer mild and sustainable alternatives to traditional synthetic methods. These techniques have shown great promise for the functionalization of C-H bonds in pyridines. nih.govjocpr.com The electron-deficient nature of the pyridine ring in this compound makes it a suitable substrate for such transformations.

Visible-light-driven photoredox catalysis can be used to generate radical intermediates that can undergo a variety of coupling reactions. For instance, the selective installation of phosphinoyl and carbamoyl (B1232498) moieties on pyridinium (B92312) derivatives has been achieved using an organic photocatalyst. acs.org This approach could be extended to introduce a range of functional groups at specific positions on the this compound scaffold.

Electrochemical methods also provide a powerful tool for the synthesis and functionalization of fluorinated pyridines. The electrochemical fluorination of pyridine has been demonstrated to produce 4-fluoropyridine. researchgate.net This suggests that electrochemical methods could be developed for the selective functionalization of the C-H bonds on the pyridine ring of the title compound.

Future research will likely explore the combination of photoredox and transition metal catalysis to achieve novel transformations. Additionally, the development of electrochemical methods for the direct and selective functionalization of the C-Br and C-F bonds will be a significant area of investigation.

Exploration of New Catalytic Systems for Site-Specific Functionalization

The selective functionalization of a specific C-H or C-halogen bond in a molecule with multiple reactive sites is a significant challenge in organic synthesis. For this compound, new catalytic systems are needed to achieve site-specific transformations at the C3, C6 positions, or to selectively functionalize the C-Br or C-F bonds.

Recent advances in transition-metal catalysis have shown promise for the site-selective functionalization of pyridines. For example, a directive nickel catalyst has been developed that can override the conventional C2/C4 selectivity in pyridine C-H alkenylation to achieve C3-alkenylation. nih.govchemrxiv.org This was accomplished by using a bifunctional N-heterocyclic carbene (NHC) ligand that recruits and orients the substrate. Similarly, rhodium-catalyzed C-H functionalization has been used for the synthesis of 3-fluoropyridines. nih.gov

The development of catalysts that can selectively activate the C-Br bond in the presence of the C-F bond, or vice versa, is another important research direction. This would allow for the sequential and controlled introduction of different functional groups, greatly expanding the synthetic utility of this compound.

| Catalytic System | Target Position | Transformation | Reference |

| Nickel/NHC Catalyst | C3 | C-H Alkenylation | nih.govchemrxiv.org |

| Rhodium(III) Catalyst | C3 | C-H Functionalization for 3-fluoropyridine (B146971) synthesis | nih.gov |

| Transition Metals | Distal Positions | C-H Functionalization | nih.gov |

Applications in Supramolecular Chemistry and Materials Science

The unique electronic properties and the potential for hydrogen bonding and halogen bonding make this compound and its derivatives attractive building blocks for supramolecular chemistry and materials science. The pyridine nitrogen can act as a hydrogen bond acceptor or a ligand for metal coordination, while the hydroxyl group can act as a hydrogen bond donor. The bromine and fluorine atoms can participate in halogen bonding interactions.

Perfluoropyridine has been utilized in the synthesis of fluoropolymers and fluorinated network materials due to its high reactivity towards nucleophilic aromatic substitution. mdpi.com Similarly, derivatives of this compound could be used as monomers for the synthesis of novel polymers with tailored properties such as thermal stability, chemical resistance, and specific optical or electronic characteristics.

In the field of crystal engineering, oxime-substituted pyridines have been shown to form predictable supramolecular structures through hydrogen bonding. rsc.org The ability of this compound to form directional intermolecular interactions makes it a promising candidate for the design of crystalline materials with specific architectures and functions, such as porous materials for gas storage or separation.

Future research in this area will involve the synthesis of a variety of derivatives of this compound and the investigation of their self-assembly behavior and material properties. This could lead to the development of new functional materials with applications in electronics, optics, and catalysis.

Q & A

Q. What are the optimal synthetic routes for (5-bromo-2-fluoropyridin-4-yl)methanol, and how can purity be maximized?

The synthesis typically involves halogenation and functional group introduction on the pyridine ring. A common approach includes:

- Step 1 : Bromination of a fluoropyridine precursor under controlled conditions (e.g., using NBS or Br₂ in the presence of a Lewis acid).

- Step 2 : Hydroxymethylation via formylation followed by reduction (e.g., using NaBH₄ or LiAlH₄).

Key factors for purity: - Use anhydrous conditions to prevent hydrolysis of intermediates.

- Purify via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization from ethanol .

Q. How can NMR spectroscopy resolve structural ambiguities in this compound?

- ¹H NMR : The hydroxymethyl group (–CH₂OH) appears as a triplet (~δ 4.5–5.0 ppm) due to coupling with adjacent protons.

- ¹³C NMR : The bromine and fluorine substituents deshield adjacent carbons, with C4 (Br-substituted) appearing at ~δ 110–120 ppm and C2 (F-substituted) at ~δ 150–160 ppm.

- HSQC/HMBC experiments confirm connectivity between the hydroxymethyl group and the pyridine ring .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- DFT calculations (e.g., B3LYP/6-31G*) model the electronic effects of Br and F substituents on reaction sites.

- Frontier Molecular Orbital (FMO) analysis identifies nucleophilic/electrophilic centers. For example, the C5 bromine enhances electrophilicity at C4, favoring SNAr reactions .

Advanced Research Questions

Q. How can X-ray crystallography resolve contradictions in reported crystal structures of halogenated pyridine derivatives?

- Data collection : Use high-resolution synchrotron data (λ = 0.7–1.0 Å) to minimize errors.

- Refinement : Employ SHELXL (for small molecules) with anisotropic displacement parameters for Br and F atoms. Validate using PLATON’s ADDSYM to check for missed symmetry .

- Example: Discrepancies in torsion angles between computational and experimental structures may arise from crystal packing forces, resolved via Hirshfeld surface analysis .

Q. What experimental designs optimize the regioselective functionalization of this compound?

- DoE (Design of Experiments) : Vary reaction parameters (temperature, solvent polarity, catalyst loading) to map selectivity trends.

- Case Study : Suzuki-Miyaura coupling at C5 (Br site) requires Pd(PPh₃)₄ as a catalyst in THF/H₂O (3:1) at 80°C. Competing reactivity at C2 (F site) is suppressed using bulky ligands (e.g., SPhos) .

Q. How should researchers address contradictory biological activity data for derivatives of this compound?

- Data Triangulation : Compare in vitro assays (e.g., enzyme inhibition) with in silico docking (AutoDock Vina) and ADMET predictions.

- Case Study : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., DMSO concentration affecting solubility). Validate via SPR (surface plasmon resonance) for direct binding measurements .

Q. What strategies mitigate challenges in characterizing metastable intermediates during the synthesis of this compound derivatives?

Q. How can researchers leverage computational tools to design novel analogs with enhanced bioactivity?

- Pharmacophore modeling : Identify critical features (e.g., H-bond donors, halogen-bonding sites) using Schrödinger’s Phase.

- MD Simulations : Assess target binding stability (e.g., 100 ns simulations in GROMACS) to prioritize analogs with sustained interactions .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.